molecular formula C3H4S2 B8566573 1,2-Dithiole CAS No. 288-26-6

1,2-Dithiole

Cat. No. B8566573
Key on ui cas rn: 288-26-6
M. Wt: 104.20 g/mol
InChI Key: PCGDBWLKAYKBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06545158B2

Procedure details

5 g (38 mmol) anhydrous aluminium chloride is introduced into 50 ml ethane-1,2, -dithiol. A solution of 4.7 g of N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide (10 mmol) in 50 ml of dichloromethane is added at 0° C. The mixture is stirred at 0° C. for 4 hours. 50 ml of 10% hydrochloric acid is added dropwise at from 0 to 10° C. with stirring. The crystallizing product is isolated, washed with water and dried at 20° C. A pure product is obtained by recrystallization from ethanol (180 ml).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ethane-1,2
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].S1C=CCS1.[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Cl:41])[C:16]=1[NH:17][C:18](=[O:40])[C:19]([C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([O:30]C)[CH:28]=2)[N:23]([CH2:32][C:33]2[CH:38]=[CH:37][C:36]([F:39])=[CH:35][CH:34]=2)[CH:22]=1)=[O:20].Cl>ClCCl>[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Cl:41])[C:16]=1[NH:17][C:18](=[O:40])[C:19]([C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([OH:30])[CH:28]=2)[N:23]([CH2:32][C:33]2[CH:38]=[CH:37][C:36]([F:39])=[CH:35][CH:34]=2)[CH:22]=1)=[O:20] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
ethane-1,2
Quantity
50 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1SCC=C1
Step Three
Name
N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-methoxyindol-3-yl]-2-oxoacetamide
Quantity
4.7 g
Type
reactant
Smiles
ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)OC)CC1=CC=C(C=C1)F)=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The crystallizing product is isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 20° C
CUSTOM
Type
CUSTOM
Details
A pure product is obtained by recrystallization from ethanol (180 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=NC=C(C1NC(C(=O)C1=CN(C2=CC=C(C=C12)O)CC1=CC=C(C=C1)F)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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